8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(4-Bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid azabicyclo[3.2.1]octane core. This compound is substituted at the 8-position with a 4-bromobenzoyl group and at the 3-position with a 1H-1,2,3-triazole ring.
Properties
IUPAC Name |
(4-bromophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWTUHTGJHXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Bromobenzoylation: The final step involves the bromobenzoylation of the bicyclic core, which can be achieved using 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its structure suggests it could interact with central nervous system receptors, making it a candidate for the development of new neurological drugs.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The bromobenzoyl group can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, focusing on substituent variations and physicochemical properties:
Key Structural and Functional Insights:
Acyl Group Variations: The 4-bromobenzoyl group in the target compound provides a balance of lipophilicity and electronic effects, critical for receptor binding. In contrast, analogs with thiophene-2-carbonyl () or benzothiophene-2-carbonyl () substituents introduce sulfur atoms, which may enhance interactions with cysteine-rich binding pockets .
Synthetic Routes :
- The target compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described in . Similar methods are used for analogs in –21 .
- Acyl groups are typically introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt in ), a standard approach for benzoylation .
Biological Implications :
- Compounds with 4-substituted benzoyl groups (e.g., 4-bromo, 4-thiazol-2-yloxy) are explored for CNS targets, as seen in and , where azabicyclo scaffolds are used in opioid receptor agonists .
- The absence of triazole in ’s sulfonamide derivatives highlights the role of heterocycles in modulating potency and selectivity .
Biological Activity
8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₇BrN₄O
- Molecular Weight : 361.24 g/mol
- CAS Number : 2195941-29-6
The biological activity of 8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its activity as a kappa-opioid receptor antagonist, which plays a significant role in pain modulation and can influence various neurobiological processes.
Kappa Opioid Receptor Antagonism
Research indicates that compounds related to the azabicyclo[3.2.1]octane scaffold exhibit potent kappa-opioid receptor antagonism. For instance, modifications to this scaffold have resulted in compounds with high selectivity and potency against kappa receptors, with IC₅₀ values reported as low as 20 nM for related structures .
Anti-inflammatory Activity
The compound has also been investigated for its potential anti-inflammatory effects through the inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme. This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory efficacy .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar azabicyclo compounds have revealed critical insights into how structural modifications impact biological activity:
| Compound | Kappa Opioid Receptor IC₅₀ (nM) | NAAA Inhibition IC₅₀ (μM) |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane derivative 1 | 77 | Not reported |
| 8-Azabicyclo[3.2.1]octane derivative 2 | 20 | Not reported |
| 8-(4-bromobenzoyl)-3-(triazole) | Not specified | 0.042 |
The data suggest that specific substitutions on the triazole ring and the azabicyclo core significantly enhance receptor binding affinity and selectivity.
Study on Kappa Opioid Receptor Antagonists
In a study exploring the effects of various azabicyclo derivatives on kappa-opioid receptors, it was found that certain modifications led to compounds that could effectively reverse kappa agonist-induced diuresis in vivo, indicating their potential therapeutic application in managing pain without the side effects associated with traditional opioids .
NAAA Inhibition Research
Another study focused on the development of azabicyclic compounds as NAAA inhibitors demonstrated that specific derivatives showed high selectivity toward NAAA with minimal off-target effects, making them promising candidates for treating inflammatory conditions .
Q & A
Q. Key considerations :
- Solvent choice (e.g., toluene for radical reactions, CH₃CN for coupling).
- Protecting groups for nitrogen atoms to prevent undesired side reactions.
How can researchers resolve contradictions in reported biological target affinities for 8-azabicyclo[3.2.1]octane derivatives?
Discrepancies in target identification (e.g., monoamine transporters vs. ELOVL6) often arise from structural variations or assay conditions. A methodological approach includes:
Comparative SAR studies : Test derivatives with systematic substitutions (e.g., 4-bromobenzoyl vs. 4-chlorophenyl) against both DAT/SERT and ELOVL6 .
Binding assays : Use radiolabeled ligands (e.g., [³H]WIN35,428 for DAT) to quantify affinity under standardized conditions .
Computational docking : Validate target hypotheses by modeling interactions with DAT (PDB: 4XP4) or ELOVL6 (homology models).
Example data contradiction : Derivatives with bulky substituents (e.g., 4-fluorophenoxy) may show reduced DAT affinity but enhanced ELOVL6 inhibition .
What advanced techniques are used to characterize the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives?
The scaffold contains multiple chiral centers, necessitating:
- X-ray crystallography : Resolve absolute configuration (e.g., RTI-336 derivative with (1R,2S,3S,5S) configuration) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- NOESY NMR : Confirm spatial proximity of substituents (e.g., 3-triazolyl group orientation relative to the bicyclic core) .
Case study : The exo/endo configuration of the 3-(1H-triazol-1-yl) group was confirmed via NOE correlations in CDCl₃ .
How do substitutions at the 3-position (e.g., triazole vs. isoxazole) affect biological activity?
A structure-activity relationship (SAR) table highlights key trends:
Mechanistic insight : Bulky, electron-deficient groups (e.g., triazole) enhance DAT selectivity by fitting into hydrophobic binding pockets, while polar groups reduce membrane permeability .
What metabolic pathways are observed for 8-azabicyclo[3.2.1]octane derivatives, and how are they analyzed?
Q. Analytical workflow :
In vitro incubation : Liver microsomes + NADPH.
Metabolite profiling : High-resolution mass spectrometry (HRMS) with ESI+ ionization.
Structural elucidation : Compare fragmentation patterns with synthetic standards.
How can researchers optimize synthetic yields for 8-azabicyclo[3.2.1]octane derivatives with triazole substituents?
Q. Methodological improvements :
- Coupling agents : Use EDCl/HOBt with 4 Å molecular sieves to minimize side reactions during amide bond formation (yield: 65–87%) .
- Microwave-assisted synthesis : Reduce reaction time for CuAAC from 12 hours to 30 minutes (yield: 92%) .
- Purification : Flash chromatography with EtOAc/hexane (3:7) followed by recrystallization from CH₃CN .
Q. Critical parameters :
- Stoichiometry of azide:alkyne (1:1.2) to ensure complete conversion.
- Temperature control (<50°C) to prevent triazole decomposition.
What strategies address low solubility of 8-azabicyclo[3.2.1]octane derivatives in aqueous assays?
- Salt formation : Hydrochloride salts (e.g., RTI-336 HCl) improve solubility in PBS (pH 7.4) by >10-fold .
- Prodrug design : Introduce phosphate esters at the 8-position, cleaved in vivo by phosphatases .
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes for in vitro studies .
How do stereochemical variations impact the pharmacokinetic profile of these derivatives?
- Enantiomer-specific clearance : (1R,5S)-isomers exhibit 2–3x higher plasma half-life than (1S,5R) due to reduced CYP3A4 metabolism .
- Tissue distribution : Exo-configured derivatives show higher brain penetration (brain/plasma ratio: 0.8 vs. 0.3 for endo) .
Analytical validation : Chiral LC-MS with a Crownpak CR(+) column quantifies enantiomer ratios in biological matrices .
What computational tools are recommended for predicting off-target interactions of novel derivatives?
- Molecular docking : AutoDock Vina with DAT (PDB: 4XP4) and SERT (PDB: 5I6X) structures .
- Machine learning : QSAR models trained on tropane alkaloid datasets predict ADMET properties .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess metabolic stability .
How can researchers reconcile discrepancies in reported IC₅₀ values across studies?
Q. Standardization protocols :
Assay conditions : Uniform buffer (e.g., HEPES pH 7.4), temperature (25°C), and incubation time (60 min).
Reference standards : Include positive controls (e.g., cocaine for DAT, fluoxetine for SERT).
Data normalization : Express inhibition as % of control ± SEM (n ≥ 3 replicates).
Example : Variability in ELOVL6 IC₅₀ (e.g., 50 nM vs. 200 nM) may stem from differences in fatty acid substrate chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
